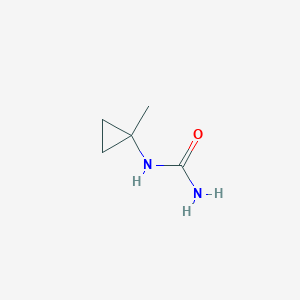

Urea, 1-methylcyclopropyl-

Description

Historical Trajectory of N-Substituted Urea (B33335) Compounds in Chemical Synthesis

The journey of urea and its derivatives in organic chemistry began with Friedrich Wöhler's synthesis of urea from ammonium (B1175870) cyanate (B1221674) in 1828, an event often considered the birth of modern organic chemistry. thieme-connect.comthieme-connect.comnih.gov Since this landmark discovery, N-substituted ureas have become a cornerstone in various scientific fields, including medicinal chemistry, agrochemistry, and petrochemistry. thieme-connect.comthieme-connect.com A key reason for their extensive use, particularly in drug discovery, is their function as bioisosteres of peptide bonds, owing to structural and electronic similarities. thieme-connect.comthieme-connect.com

The synthesis of these compounds has evolved significantly over time. One of the most common methods involves the reaction of amines with isocyanates, though this approach carries safety concerns related to the handling of isocyanates. thieme-connect.comthieme-connect.comnih.gov To circumvent this, methods for the in situ generation of isocyanates were developed through rearrangements like the Hofmann, Curtius, and Lossen reactions, which start from primary carboxamides, acyl azides, and hydroxamic acids, respectively. thieme-connect.comthieme-connect.comnih.gov The Hofmann rearrangement, in particular, has been refined through the use of mild and effective hypervalent iodine reagents. thieme-connect.comthieme-connect.com

Over the years, a variety of alternative and often safer synthetic routes have been established. These include the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI), the reaction of amines with carbonates, and direct catalytic routes using carbon dioxide. nih.gov The urea moiety is a critical structural motif found in numerous natural products and marketed drugs, such as the anticancer agent sorafenib (B1663141) and the antiviral drug ritonavir. nih.govnih.gov The historical development of the suramin (B1662206) family of drugs also highlights the early recognition of the urea scaffold's therapeutic potential. nih.govnih.gov

Cyclopropyl (B3062369) Functionality as a Privileged Scaffold in Organic Chemistry

The cyclopropane (B1198618) ring, despite its simple three-carbon structure, is a highly valued and privileged motif in modern organic and medicinal chemistry. scientificupdate.comiris-biotech.de Its incorporation into molecules is a strategic tool used to fine-tune pharmacological performance and enhance potency. iris-biotech.denih.gov The unique geometry of the cyclopropyl group, with its planar carbon atoms and strained bond angles, imparts significant conformational rigidity. iris-biotech.deunl.pt This rigidity can help lock a molecule into its bioactive conformation, positioning key pharmacophore elements optimally within a biological target's binding pocket, which can lead to entropically favorable binding. iris-biotech.denih.gov

The distinct electronic nature of the cyclopropyl ring, characterized by shorter and stronger carbon-carbon and carbon-hydrogen bonds with enhanced p-character, contributes to its utility. scientificupdate.comnih.gov These properties often lead to increased metabolic stability; for instance, replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can protect against this metabolic pathway. iris-biotech.dehyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring generally reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Consequently, the cyclopropyl group is frequently used to increase metabolic stability, enhance potency, and reduce off-target effects. scientificupdate.comnih.gov Its versatility is demonstrated by its use as a rigid linker or as a stable isosteric replacement for an alkene. scientificupdate.com The successful application of this scaffold is evidenced by the approval of numerous drugs containing the cyclopropyl group over the past decades. scientificupdate.com

Distinctive Features and Research Interest in the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl moiety builds upon the advantageous properties of the parent cyclopropyl group, with the addition of a methyl group at the tertiary carbon atom introducing further specific characteristics. This substitution can enhance the chemical reactivity of the cyclopropane ring compared to unsubstituted analogues. The 1-methylcyclopropyl group is a key component in a variety of valuable synthetic intermediates used in organic chemistry and drug discovery. These building blocks include 1-methylcyclopropylamine, (1-methylcyclopropyl)methanamine, (1-methylcyclopropyl)hydrazine, and 1-methylcyclopropyl boronic acid pinacol (B44631) ester. evitachem.comvulcanchem.com

Research interest in this specific moiety is often linked to advanced pharmaceutical development. For example, in the development of Hepatitis C virus (HCV) NS3/4A protease inhibitors, the substitution of a cyclopropylsulfonamide group with a 1-methylcyclopropylsulfonamide led to improved yields in a critical ring-closing metathesis reaction step. nih.gov Furthermore, 1-methylcyclopropyl aryl ethers are being explored as derivatives in medicinal chemistry, offering an alternative to more common ether substituents. researchgate.net The synthesis of compounds containing this moiety, such as 1,3-Bis(1-methylcyclopropyl)urea, typically involves the reaction of 1-methylcyclopropylamine with reagents like phosgene or its equivalents. The presence of the methyl group can influence the molecule's steric profile and electronic properties, providing chemists with another tool for molecular design.

Overview of Current Research Landscapes for Urea, 1-methylcyclopropyl- and Analogues

The specific compound, Urea, 1-methylcyclopropyl- (CAS 58102-14-0), is not extensively documented in dedicated peer-reviewed studies. However, it has been identified as a volatile compound in the roots of the plant Sedum ewersii and is generally described as a chemical intermediate for use in organic synthesis. mdpi.com Its fundamental chemical and physical properties have been computed and are available in chemical databases. nih.gov

| Property | Value | Source(s) |

| IUPAC Name | (1-methylcyclopropyl)urea | nih.gov |

| Molecular Formula | C₅H₁₀N₂O | nih.gov |

| Molecular Weight | 114.15 g/mol | nih.gov |

| CAS Number | 58102-14-0 | nih.gov |

| Melting Point | 185-186 °C | chemicalbook.com |

| Boiling Point (Predicted) | 177.2 ± 13.0 °C | chemicalbook.com |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | chemicalbook.com |

| XLogP3 | -0.3 | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

While research on the title compound is limited, its analogues have garnered significant attention. 1,3-Bis(1-methylcyclopropyl)urea , a symmetrical analogue, is utilized as a building block in the synthesis of more complex molecules and has been investigated for potential biological activities, including antimicrobial and anticancer properties.

Of particular importance is the N-aryl-N'-cyclopropyl urea scaffold, which is a key feature in modern pharmaceuticals. The anticancer drug Lenvatinib, a kinase inhibitor, contains this structural motif. nih.gov This represents an evolution from earlier diaryl-urea kinase inhibitors like sorafenib, demonstrating the value of incorporating the cyclopropyl group. nih.gov The research landscape for analogues also includes numerous patented compounds where the 1-methylcyclopropyl urea structure is part of a larger, more complex molecule designed for therapeutic applications, such as N-[2-(1-methylcyclopropyl)-1,3-benzoxazol-6-yl]-N'-[(pyridin-4-yl)methyl]urea. google.com

Identification of Key Research Questions and Opportunities for Further Investigation

The current body of scientific literature reveals a clear research gap concerning the specific compound Urea, 1-methylcyclopropyl- . While its existence and basic properties are known, there is a notable lack of in-depth experimental studies. mdpi.com This points to several key research questions and opportunities for future investigation.

Key Research Questions:

What are the experimentally determined physicochemical properties of Urea, 1-methylcyclopropyl-?

Does this compound possess any intrinsic biological activity (e.g., antimicrobial, anticancer, enzyme inhibition) similar to its analogues?

If biological activity is present, what are the underlying mechanisms of action at a molecular level?

What is the full synthetic potential of Urea, 1-methylcyclopropyl- as a building block for more complex and potentially bioactive molecules? mdpi.com

Opportunities for Further Investigation:

Experimental Characterization: There is a need for comprehensive experimental validation of the compound's properties, including its solubility, stability, and crystallographic structure.

Biological Screening: The compound could be subjected to a wide range of biological assays to explore its potential as a lead compound or fragment in drug discovery, leveraging the known importance of the cyclopropyl urea scaffold. nih.govnih.gov

Synthetic Methodology: Research could focus on developing novel, high-yield, and scalable synthetic routes to Urea, 1-methylcyclopropyl- and its derivatives.

Analogue Synthesis and SAR: Using Urea, 1-methylcyclopropyl- as a starting point, a library of derivatives could be synthesized to conduct structure-activity relationship (SAR) studies, which could uncover potent and selective modulators of biological targets.

Materials Science and Agrochemicals: Beyond pharmaceuticals, the unique structural features of this compound could be explored for applications in other areas, such as the development of new polymers or agrochemicals. longdom.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

58102-14-0 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

(1-methylcyclopropyl)urea |

InChI |

InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |

InChI Key |

MRZHVUJQIRVWGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)NC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Urea, 1 Methylcyclopropyl

Direct Construction of the Urea (B33335) Linkage to the 1-Methylcyclopropyl Group

The most straightforward approaches to N-(1-methylcyclopropyl)urea involve the formation of the urea bond with a precursor already containing the 1-methylcyclopropyl group. These methods are primarily divided into reactions starting from 1-methylcyclopropylamine and those utilizing 1-methylcyclopropyl isocyanate.

Amination Reactions with 1-Methylcyclopropylamine Precursors

1-Methylcyclopropylamine serves as a key building block for the synthesis of N-(1-methylcyclopropyl)urea. A common method involves the reaction of the amine with a cyanate (B1221674) salt, such as potassium or sodium cyanate, in an acidic aqueous solution. This reaction proceeds through the in situ formation of isocyanic acid, which is then attacked by the nucleophilic amine to furnish the desired urea. The use of phosgene (B1210022) equivalents, which are safer alternatives to the highly toxic phosgene gas, is another prevalent strategy. Reagents like carbonyldiimidazole (CDI) activate a carbonyl group that can then react sequentially with ammonia (B1221849) or an ammonia surrogate and 1-methylcyclopropylamine to form the urea linkage.

| Reagent | Reaction Conditions | Product |

| Potassium Cyanate (KOCN) | Acidic aqueous solution | N-(1-methylcyclopropyl)urea |

| Carbonyldiimidazole (CDI) | Sequential addition of ammonia and 1-methylcyclopropylamine | N-(1-methylcyclopropyl)urea |

| Trimethylsilyl Isocyanate | Reaction with 1-Methylcyclopropylamine hydrochloride | N-(1-methylcyclopropyl)urea |

Carbamide Formation from 1-Methylcyclopropyl Isocyanate Derivatives

An alternative direct approach involves the preparation of 1-methylcyclopropyl isocyanate as a key intermediate. This isocyanate can then be readily converted to N-(1-methylcyclopropyl)urea by reaction with ammonia. The synthesis of 1-methylcyclopropyl isocyanate can be accomplished through rearrangement reactions of 1-methylcyclopropanecarboxylic acid derivatives. The Curtius rearrangement, involving the thermal or photochemical decomposition of 1-methylcyclopropanecarbonyl azide, yields the isocyanate with the loss of nitrogen gas. wikipedia.orgchemistrysteps.com Similarly, the Hofmann rearrangement of 1-methylcyclopropanecarboxamide, typically using bromine and a strong base, also proceeds through an isocyanate intermediate. wikipedia.orgchemistrysteps.com

| Starting Material | Rearrangement Reaction | Intermediate | Final Step | Product |

| 1-Methylcyclopropanecarbonyl azide | Curtius Rearrangement | 1-Methylcyclopropyl isocyanate | Reaction with ammonia | N-(1-methylcyclopropyl)urea |

| 1-Methylcyclopropanecarboxamide | Hofmann Rearrangement | 1-Methylcyclopropyl isocyanate | Reaction with ammonia | N-(1-methylcyclopropyl)urea |

Multi-Component and Tandem Reaction Approaches to N-(1-Methylcyclopropyl)urea

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like N-(1-methylcyclopropyl)urea and its derivatives in a single synthetic operation. While specific examples for the direct synthesis of the parent compound are not extensively documented, the principles of established MCRs can be applied. For instance, a Biginelli-type reaction could theoretically involve 1-methylcyclopropylurea as the urea component, reacting with an aldehyde and a β-ketoester to produce dihydropyrimidinones. nih.govmasterorganicchemistry.com Similarly, the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, could potentially be adapted to incorporate the 1-methylcyclopropylurea scaffold. youtube.com

Synthesis of Derivatized N-(1-Methylcyclopropyl)urea Structures

Further structural diversity can be achieved by modifying the parent N-(1-methylcyclopropyl)urea molecule. These modifications can be targeted at the urea nitrogen atoms or the 1-methylcyclopropyl ring itself.

Functionalization at the Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety can be functionalized through various reactions. N-alkylation can introduce alkyl groups, while N-arylation, often achieved through palladium-catalyzed cross-coupling reactions, can append aryl or heteroaryl substituents. nih.gov Acylation reactions with acyl chlorides or anhydrides can be used to introduce acyl groups, forming N-acyl-N'-(1-methylcyclopropyl)urea derivatives. These reactions allow for the synthesis of a wide array of substituted ureas with potentially diverse chemical and biological properties. An example of a derivatized structure found in chemical databases is 1-(cyclopropylmethyl)-3-(1-methylcyclopropyl)urea.

Chemical Modifications of the 1-Methylcyclopropyl Ring System

The 1-methylcyclopropyl ring, while generally stable, can undergo specific chemical transformations. Acid-catalyzed ring-opening reactions, particularly in the presence of nucleophiles, can lead to the formation of acyclic products. The high strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions. While specific studies on N-(1-methylcyclopropyl)urea are limited, analogous reactions on other cyclopropyl-containing compounds suggest that this is a potential pathway for further chemical modification. Additionally, transition metal-catalyzed reactions, such as those involving rhodium, have been shown to effect various transformations of cyclopropyl (B3062369) groups, including cycloadditions and ring expansions, though their application to this specific urea derivative is an area for further exploration. pku.edu.cnnih.gov

Enantioselective Synthesis of Chiral N-(1-Methylcyclopropyl)urea Compounds

The development of enantioselective routes to chiral N-(1-methylcyclopropyl)urea compounds is primarily centered on the asymmetric synthesis of the key intermediate, chiral 1-methylcyclopropylamine. Once the enantiopure amine is obtained, its conversion to the corresponding urea can be achieved through standard, chirality-preserving methods, such as reaction with an isocyanate or a phosgene equivalent. Several powerful strategies have emerged for the stereocontrolled construction of the chiral cyclopropylamine (B47189) core.

One prominent approach involves the metal-catalyzed asymmetric cyclopropanation of alkenes. wikipedia.orgdicp.ac.cn Transition metals, particularly copper and rhodium complexes with chiral ligands, are effective in catalyzing the reaction between an alkene and a diazo compound to form the cyclopropane ring with high enantioselectivity. wikipedia.orgnih.gov For instance, copper(I)-bisoxazoline complexes have been successfully employed in the enantioselective cyclopropanation of alkenyl boronates, which can then be converted to the corresponding amines. nih.govacs.org Similarly, chiral rhodium catalysts are widely used for the asymmetric cyclopropanation of a variety of olefins. nih.govnih.gov

Another effective strategy is the catalytic functionalization of pre-formed cyclopropenes. A highly enantioselective copper-catalyzed three-component reaction involving a cyclopropene, an organoboron reagent, and a hydroxylamine (B1172632) ester can deliver polysubstituted chiral cyclopropylamines with excellent stereocontrol. rsc.org

Chemoenzymatic methods offer a powerful alternative for accessing chiral cyclopropane building blocks. rochester.edu Engineered enzymes, such as specific variants of myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazo ketone reagents. rochester.edu The resulting chiral cyclopropyl ketones can then be converted to the desired amines through subsequent chemical transformations.

The following table summarizes key findings from selected enantioselective methods applicable to the synthesis of chiral cyclopropylamine precursors.

| Method | Catalyst / Reagent | Key Features | Typical Enantiomeric Excess (ee) | Ref. |

| Copper-Catalyzed Cyclopropanation | Cu(I)-bisoxazoline complex | Cyclopropanation of alkenyl boronates with trifluorodiazoethane. | 95:5 er | nih.govacs.org |

| Rhodium-Catalyzed Cyclopropanation | Chiral Rhodium Carboxylates (e.g., Rh₂(S-DOSP)₄) | Reaction of diazoacetates with alkenes. | Up to 98% ee | nih.gov |

| Cu-Catalyzed Alkenylamination | Commercial Bisphosphine Ligand/Cu Catalyst | Three-component reaction of cyclopropene, organoboron, and hydroxylamine ester. | High ee | rsc.org |

| Chemoenzymatic Cyclopropanation | Engineered Myoglobin Variant | Biocatalytic reaction of vinylarenes and diazoketones. | >99% ee | rochester.edu |

| Asymmetric Simmons-Smith | Chiral Boronic Acid Ester | Requires an allylic hydroxyl directing group in the substrate. | High ee | chem-station.com |

Catalytic Methodologies in the Synthesis of N-(1-Methylcyclopropyl)urea and its Analogues

Catalysis is central to the modern synthesis of urea derivatives, offering efficient, selective, and often more sustainable routes compared to classical stoichiometric methods. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of N-(1-methylcyclopropyl)urea and its precursors.

Transition metal catalysts are pivotal in forming either the crucial C-N bond of the urea moiety or in constructing the cyclopropane ring itself.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for the direct synthesis of ureas via the oxidative carbonylation of amines. nih.govacs.orgacs.org In this process, a primary amine, such as 1-methylcyclopropylamine, can react with carbon monoxide in the presence of an oxidant (often air) and a palladium catalyst (e.g., PdI₂ or Pd(Xantphos)Cl₂) to form the symmetrical N,N'-di(1-methylcyclopropyl)urea. nih.govnih.gov This method avoids the use of hazardous phosgene and can be adapted for the synthesis of unsymmetrical ureas by using a mixture of two different amines. acs.orgnih.govresearchgate.net Palladium catalysis is also instrumental in the synthesis of N-arylcyclopropylamines via Buchwald-Hartwig amination, which could be precursors to more complex analogues. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysis is particularly prominent in the synthesis of the cyclopropylamine precursor. nih.govacs.orgrsc.orgacs.org Copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid represents a direct method for forming the N-cyclopropyl bond. researchgate.net Furthermore, copper-catalyzed aminoboration of methylenecyclopropanes provides a highly regio- and diastereoselective route to (borylmethyl)cyclopropylamines, which are versatile intermediates. acs.org

Rhodium-Catalyzed Synthesis: Rhodium complexes are benchmark catalysts for cyclopropanation reactions using diazo compounds. wikipedia.orgnih.govnih.govwikipedia.orgacs.org The reaction of a suitable alkene with a methyl-substituted diazo reagent in the presence of a rhodium catalyst like dirhodium tetraacetate can construct the 1-methylcyclopropyl skeleton. acs.org

| Catalyst Type | Reaction | Application to N-(1-Methylcyclopropyl)urea Synthesis | Key Advantages | Ref. |

| Palladium (Pd) | Oxidative Carbonylation of Amines | Direct synthesis of the urea from 1-methylcyclopropylamine and CO. | Phosgene-free, high catalytic efficiency. | nih.govacs.orgacs.org |

| Copper (Cu) | Cyclopropanation / Aminoboration | Synthesis of the chiral 1-methylcyclopropylamine precursor. | High stereocontrol, mild conditions. | nih.govrsc.orgacs.org |

| Rhodium (Rh) | Cyclopropanation | Formation of the cyclopropane ring from an alkene and diazo compound. | Broad substrate scope, high efficiency. | wikipedia.orgnih.govacs.org |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis, complementing metal-based catalysts. beilstein-journals.orgrsc.org For the synthesis of chiral N-(1-methylcyclopropyl)urea, organocatalysts are primarily employed to establish the stereochemistry of the cyclopropylamine precursor.

Bifunctional organocatalysts, such as those based on a thiourea (B124793) or urea scaffold bearing an amine group, are particularly effective. rsc.orgrsc.org These catalysts operate through a dual-activation mechanism, where the (thio)urea moiety activates an electrophile via hydrogen bonding, while the amine group activates a nucleophile. This strategy has been widely used in asymmetric Michael additions and Mannich reactions, which can be designed to form precursors for cyclopropane synthesis. rsc.org For example, an N-sulfinyl urea organocatalyst has been used for the asymmetric addition of nucleophiles to nitroalkenes, yielding adducts that can be further elaborated into chiral cyclopropanes. rsc.org

The following table highlights representative organocatalytic approaches that can be adapted for the synthesis of chiral precursors to N-(1-methylcyclopropyl)urea.

| Catalyst Type | Reaction Type | Mechanistic Role | Potential Application | Ref. |

| Chiral Thioureas | Michael Addition, Mannich Reaction | Bifunctional activation via H-bonding (thiourea) and Brønsted base (amine). | Asymmetric synthesis of functionalized precursors for cyclopropanation. | rsc.orgrsc.org |

| N-Sulfinyl Ureas | Conjugate Addition | Bifunctional activation; sulfinyl group acts as a chiral controller. | Synthesis of precursors to chiral drugs via asymmetric addition to nitroalkenes. | rsc.org |

| Chiral Pyrrolidines | Michael Addition | Forms a chiral enamine or iminium ion intermediate with the substrate. | Synthesis of chiral aldehydes/ketones that can be converted to cyclopropanes. | beilstein-journals.org |

Sustainable and Green Chemistry Protocols for Urea, 1-methylcyclopropyl- Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing ureas, moving away from hazardous reagents and environmentally damaging processes. ureaknowhow.comresearchgate.net These modern protocols are directly applicable to the synthesis of Urea, 1-methylcyclopropyl-.

A primary focus has been the replacement of highly toxic phosgene and its derivatives. researchgate.netrsc.orgnih.gov Safer carbonyl sources such as diphenyl carbonate, 1,1'-carbonyldiimidazole (B1668759) (CDI), or even carbon dioxide (CO₂) are now preferred. rsc.orgresearchgate.net

The use of CO₂ as a renewable, non-toxic, and abundant C1 feedstock is particularly attractive. rsc.orgacs.orgresearchgate.net Direct carbonylation of amines with CO₂ can produce ureas, often under catalyst-free and solvent-free conditions, with water being the only byproduct. rsc.orgresearchgate.net While this reaction requires the removal of water to proceed to completion, it represents a highly atom-economical and green route. researchgate.net Ionic liquids have also been shown to catalyze the synthesis of ureas from amines and CO₂ under solvent-free conditions. rsc.org

Another key aspect of green synthesis is the use of environmentally benign solvents, with water being the ideal choice. "On-water" synthesis, where the reaction occurs at the water-organic interface, has been successfully applied to the reaction of isocyanates with amines to form ureas, often leading to faster reaction rates and simplified product isolation via filtration. acs.org Similarly, a catalyst-free synthesis of N-substituted ureas has been developed using water as the sole solvent through the nucleophilic addition of amines to potassium isocyanate. rsc.org

Electrocatalytic and photocatalytic methods are emerging as promising future technologies for green urea synthesis. semanticscholar.orgresearchgate.net These approaches can potentially synthesize urea directly from CO₂ and various nitrogen sources (like N₂, nitrates, or nitrites) under ambient conditions, driven by renewable electricity. semanticscholar.orgresearchgate.net

| Green Protocol | Key Feature | Advantage | Disadvantage | Ref. |

| Phosgene-Free Synthesis | Use of CDI, carbonates, or CO₂ as carbonyl source. | Avoids highly toxic and corrosive phosgene. | May require catalysts or harsher conditions than phosgene. | researchgate.netrsc.org |

| Direct Synthesis from CO₂ | Utilizes CO₂ as a renewable C1 feedstock. | High atom economy, uses a waste product, non-toxic. | Equilibrium-limited; requires water removal or specific catalysts. | rsc.orgacs.org |

| Synthesis in Water | Uses water as the reaction solvent. | Environmentally benign, safe, low cost, simple workup. | Limited by the solubility of organic reactants. | acs.orgrsc.orgrsc.org |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often in water or solventless. | Avoids catalyst cost and metal contamination. | May require higher temperatures or longer reaction times. | researchgate.netrsc.org |

| Electrocatalysis/Photocatalysis | Uses electricity or light to drive synthesis from CO₂ and N-sources. | Potentially carbon-neutral, operates at ambient conditions. | Currently low efficiency and selectivity; technology is still developing. | semanticscholar.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of Urea, 1 Methylcyclopropyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a primary tool for the structural elucidation of Urea (B33335), 1-methylcyclopropyl-. The unique electronic environment of the cyclopropyl (B3062369) ring and the characteristic signals of the urea group provide a distinct spectral signature.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) NMR spectrum of Urea, 1-methylcyclopropyl- is expected to exhibit distinct signals corresponding to the methyl, cyclopropyl, and urea protons. The cyclopropyl methylene (B1212753) protons (CH₂) are diastereotopic due to the chiral center created by the four different substituents on the quaternary carbon, and they are anticipated to appear as two separate multiplets in the upfield region, typically between 0.5 ppm and 0.7 ppm. researchgate.net The methyl (CH₃) protons would likely present as a singlet further downfield, while the amine (NH and NH₂) protons would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

The carbon-13 (¹³C) NMR spectrum provides complementary information. The carbonyl (C=O) carbon of the urea group is expected to resonate significantly downfield, typically around 160 ppm. hmdb.ca The quaternary carbon of the cyclopropyl ring would appear in the range of 15-25 ppm, while the methylene carbons of the ring are expected at approximately 5-15 ppm. researchgate.net The methyl carbon signal is also anticipated in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Urea, 1-methylcyclopropyl-

| Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Cyclopropyl CH₂ | ¹H | 0.5 - 0.7 | Multiplet |

| Methyl CH₃ | ¹H | 1.2 - 1.5 | Singlet |

| Urea NH | ¹H | Variable (Broad) | Singlet |

| Urea NH₂ | ¹H | Variable (Broad) | Singlet |

| Cyclopropyl CH₂ | ¹³C | 5 - 15 | - |

| Quaternary Cyclopropyl C | ¹³C | 15 - 25 | - |

| Methyl CH₃ | ¹³C | 20 - 30 | - |

| Urea C=O | ¹³C | ~160 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Analysis of coupling constants would further confirm the structure. The geminal coupling (²JHH) between the diastereotopic cyclopropyl protons and their vicinal coupling (³JHH) with other protons would provide conformational details.

¹⁵N NMR Spectroscopy for Urea Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less sensitive, technique for probing the electronic environment of nitrogen atoms. huji.ac.il In Urea, 1-methylcyclopropyl-, two distinct nitrogen signals are expected. The nitrogen atom directly attached to the 1-methylcyclopropyl group (N-1) and the terminal amino nitrogen (NH₂) would have different chemical shifts due to their different substitution patterns. The chemical shift range for ureas and related amides typically falls between 60 and 130 ppm relative to liquid ammonia (B1221849). science-and-fun.de The N-1 nitrogen, being more substituted, would likely resonate at a different frequency than the terminal NH₂ nitrogen, allowing for their unambiguous assignment. Isotopic labeling with ¹⁵N can significantly enhance signal intensity, facilitating detailed studies of coupling constants such as ¹J(¹⁵N-¹H) and ²J(¹⁵N-¹³C). nih.govammrl.org

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Conformational and Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and connectivity of Urea, 1-methylcyclopropyl-.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the diastereotopic methylene protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the methyl and cyclopropyl methylene groups to their corresponding ¹³C signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY could provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between the methyl protons and one of the urea's N-H protons.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of the Urea and Cyclopropyl Groups

The FT-IR spectrum of Urea, 1-methylcyclopropyl- is expected to be dominated by the characteristic absorption bands of the urea moiety. Intense, broad bands corresponding to N-H stretching vibrations are expected in the 3200-3500 cm⁻¹ region. docbrown.info The C=O (amide I) stretching vibration typically gives rise to a very strong absorption band between 1650 and 1700 cm⁻¹. docbrown.info The N-H bending (amide II) vibration is expected around 1600-1650 cm⁻¹, while C-N stretching vibrations usually appear in the 1450-1480 cm⁻¹ range. researchgate.net

The methylcyclopropyl group would contribute C-H stretching vibrations just above 3000 cm⁻¹ and characteristic cyclopropane (B1198618) ring deformation (breathing) modes at lower frequencies.

Table 2: Predicted Characteristic FT-IR Vibrational Frequencies for Urea, 1-methylcyclopropyl-

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | Urea |

| ~3010 | C-H Stretch | Cyclopropyl |

| ~2950 | C-H Stretch | Methyl |

| 1650 - 1700 | C=O Stretch (Amide I) | Urea |

| 1600 - 1650 | N-H Bend (Amide II) | Urea |

| 1450 - 1480 | C-N Stretch | Urea |

| ~1020 | Ring Deformation | Cyclopropyl |

Note: Predicted values are based on typical frequencies for the respective functional groups. docbrown.inforesearchgate.netpw.edu.pl

Raman Spectroscopy: Complementary Vibrational Signature Analysis

Raman spectroscopy provides complementary data to FT-IR, as some vibrational modes that are weak in IR can be strong in Raman, and vice versa. For Urea, 1-methylcyclopropyl-, the symmetric stretching vibration of the C-N bonds in the urea group is expected to produce a strong Raman signal, often observed around 1000-1010 cm⁻¹. researchgate.net The C=O stretch is also Raman active. The cyclopropyl ring breathing mode is typically a strong and sharp band in the Raman spectrum, providing a clear signature for this group. Since the selection rules for Raman activity depend on changes in polarizability rather than dipole moment, it offers a distinct vibrational profile of the molecule. acs.orgscispace.com

Table 3: Predicted Characteristic Raman Shifts for Urea, 1-methylcyclopropyl-

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3500 | N-H Stretch | Urea |

| ~3010 | C-H Stretch | Cyclopropyl |

| 1640 - 1690 | C=O Stretch (Amide I) | Urea |

| 1000 - 1010 | Symmetric C-N Stretch | Urea |

| ~1020 | Ring Breathing | Cyclopropyl |

Note: Predicted values are based on typical Raman shifts for the respective functional groups. researchgate.netacs.org

Near-Infrared (NIR) Spectroscopy: Probing Overtones and Intermolecular Associations

Near-Infrared (NIR) spectroscopy investigates the absorption of electromagnetic radiation in the ~780 to 2500 nm range. This region primarily features overtone and combination bands of fundamental molecular vibrations that occur in the mid-infrared range. For Urea, 1-methylcyclopropyl-, the NIR spectrum is dominated by responses from the N-H and C=O functional groups, making it a sensitive tool for studying molecular structure and intermolecular interactions.

The N-H stretching first overtone, typically appearing in the 1400-1550 nm region, is particularly informative. researchgate.net The presence of two N-H bonds in the urea moiety can lead to distinct symmetric and asymmetric stretching overtones. The precise position and shape of these bands are highly sensitive to the strength and nature of hydrogen bonding. In the solid state, strong N-H···O=C intermolecular hydrogen bonds would cause a shift to longer wavelengths (lower energy) and significant peak broadening compared to the spectrum of the compound in a non-polar, dilute solution.

Combination bands, arising from the simultaneous excitation of two or more fundamental vibrations, also provide structural insights. For instance, the combination of N-H stretching and N-H bending vibrations is often observed near 1990 nm in urea-type compounds. researchgate.net The C=O group, while having a weaker NIR signature than N-H bonds, displays overtones that can also be influenced by hydrogen bonding. The second overtone of the C=O stretch may be found around 2030 nm. researchgate.net By analyzing shifts in these characteristic bands under varying conditions (e.g., temperature, solvent), NIR spectroscopy can effectively probe the extent and dynamics of supramolecular assemblies held together by hydrogen bonds.

Table 1: Characteristic NIR Absorption Bands for Urea Functional Groups

| Wavelength Region (nm) | Vibrational Assignment | Structural Information |

|---|---|---|

| ~1460 - 1520 | First Overtone of N-H Stretch | Sensitive to hydrogen bonding; indicates intermolecular associations. researchgate.net |

| ~1990 | Combination Band (N-H Stretch + N-H Bend) | Confirms the presence of the urea amide group. researchgate.net |

| ~2030 | Second Overtone of C=O Stretch | Provides information on the electronic environment of the carbonyl group. researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal method for assessing the purity of volatile compounds like Urea, 1-methylcyclopropyl-, and analyzing them within complex mixtures. chemrxiv.org In a typical GC-MS analysis, the compound is vaporized and separated from other components on a chromatographic column before entering the mass spectrometer.

Upon electron ionization, the molecule undergoes fragmentation, producing a unique pattern of ions. The mass spectrum of Urea, 1-methylcyclopropyl- shows a characteristic fragmentation pattern that can be used for its identification. nih.gov The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (114.15 g/mol ). The most abundant peak in the spectrum, known as the base peak, is observed at m/z 71. nih.gov This peak likely corresponds to the cleavage of the C-N bond, resulting in the stable 1-methylcyclopropylaminium cation [C₄H₈N]⁺. Other significant fragments are observed at m/z 70 and 42, which can be attributed to further fragmentation pathways. nih.gov The complete fragmentation pattern serves as a chemical fingerprint for qualitative identification and can be used for quantitative analysis.

Table 2: Key GC-MS Fragmentation Data for Urea, 1-methylcyclopropyl-

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 114 | Low | [C₅H₁₀N₂O]⁺ (Molecular Ion) |

| 71 | Base Peak (Highest) | [C₄H₈N]⁺ (1-methylcyclopropylaminium) nih.gov |

| 70 | High | [C₄H₇N]⁺ nih.gov |

| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the unambiguous determination of a molecule's elemental composition. researchgate.net While low-resolution MS can identify a nominal mass of 114 for Urea, 1-methylcyclopropyl-, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The calculated monoisotopic mass for the molecular formula C₅H₁₀N₂O is 114.079312947 Da. nih.gov An HRMS measurement would verify this exact mass with a high degree of precision (typically <5 ppm error), confirming the elemental formula and ruling out other possibilities. nih.gov Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O results in low-intensity peaks at M+1, M+2, etc. The measured relative intensities of these isotopic peaks can be compared to the theoretical pattern calculated for C₅H₁₀N₂O, offering an additional layer of confirmation for the compound's identity.

Table 3: HRMS Data for Urea, 1-methylcyclopropyl-

| Parameter | Value | Significance |

|---|---|---|

| Elemental Formula | C₅H₁₀N₂O | Determined from exact mass. nih.gov |

| Calculated Exact Mass | 114.079312947 Da | Theoretical value for HRMS comparison. nih.gov |

| Typical Mass Accuracy | < 5 ppm | High accuracy confirms the elemental formula. nih.gov |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction: Precise Bond Lengths, Angles, and Dihedral Angles

While a specific crystal structure for Urea, 1-methylcyclopropyl- is not publicly available, the results from such an analysis can be predicted based on extensive studies of urea and its derivatives. materialsproject.org Single crystal X-ray diffraction would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule.

The urea core is expected to be planar or nearly planar. The C=O double bond would be significantly shorter than the two C-N single bonds. materialsproject.org The geometry around the nitrogen atoms would be trigonal planar. The 1-methylcyclopropyl substituent's geometry would also be determined with high precision, confirming the expected C-C bond lengths within the strained three-membered ring. These precise geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 4: Expected Bond Lengths and Angles for Urea, 1-methylcyclopropyl- from XRD

| Bond/Angle | Expected Value | Reference/Comment |

|---|---|---|

| C=O Bond Length | ~1.27 Å | Typical for urea carbonyls. materialsproject.org |

| C-N Bond Length | ~1.34 Å | Partial double bond character. materialsproject.org |

| N-H Bond Length | ~1.01 Å | Typical N-H single bond. materialsproject.org |

| N-C-N Angle | ~117-119° | Consistent with sp² hybridization. |

| O=C-N Angle | ~120-122° | Consistent with sp² hybridization. |

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The urea functional group is an excellent hydrogen-bonding motif, possessing two N-H donor groups and one carbonyl (C=O) oxygen acceptor. mdpi.com This allows Urea, 1-methylcyclopropyl- to form extensive and robust hydrogen bonding networks in the solid state. The primary interaction would be the N-H···O=C hydrogen bond, which is one of the strongest non-covalent interactions available to organic molecules. mdpi.com

Integrating Multiple Spectroscopic Techniques for Comprehensive Structural Understanding.

The definitive structural analysis of a molecule like Urea, 1-methylcyclopropyl- (C₅H₁₀N₂O) relies on the convergence of data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle, and their combined interpretation minimizes ambiguity and confirms the proposed structure. The primary methods employed for such an elucidation include ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in defining the proton environment within the molecule. For Urea, 1-methylcyclopropyl-, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons present.

-NH₂ Protons: A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

-NH- Proton: A signal for the proton on the nitrogen adjacent to the cyclopropyl group. This proton would likely appear as a singlet, or potentially a triplet if coupling to the -NH₂ protons is observed.

Methyl Protons (-CH₃): A sharp singlet representing the three equivalent protons of the methyl group attached to the cyclopropyl ring.

Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropyl ring are diastereotopic and are expected to exhibit complex splitting patterns, likely appearing as two distinct multiplets in the upfield region of the spectrum, characteristic of cyclopropyl ring systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum for Urea, 1-methylcyclopropyl- would be expected to show five distinct signals:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-180 ppm, characteristic of a urea carbonyl group.

Quaternary Cyclopropyl Carbon (C-CH₃): The carbon of the cyclopropyl ring bonded to the methyl group.

Methylene Cyclopropyl Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropyl ring.

Methyl Carbon (-CH₃): The carbon of the methyl group.

The integration of data from both ¹H and ¹³C NMR, potentially including 2D NMR techniques like HSQC and HMBC, would allow for the definitive assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For Urea, 1-methylcyclopropyl-, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₅H₁₀N₂O by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The expected fragmentation patterns would include:

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

Loss of NH₂: A fragment resulting from the cleavage of the C-N bond, leading to a peak at [M-16]⁺.

Loss of the Urea Moiety: Fragmentation could lead to the loss of the entire urea portion, resulting in a fragment corresponding to the 1-methylcyclopropyl cation.

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring could also undergo fragmentation.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the methylcyclopropyl and urea moieties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Urea, 1-methylcyclopropyl- would be expected to show characteristic absorption bands:

N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds in the primary and secondary amine groups. The presence of two bands in this region is typical for primary amines.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹, characteristic of the carbonyl group in a urea molecule.

N-H Bending: A band in the region of 1590-1650 cm⁻¹, which may overlap with the C=O stretch.

C-N Stretching: Absorptions in the fingerprint region that correspond to the C-N bond stretching.

Cyclopropyl C-H Stretching: Bands slightly above 3000 cm⁻¹, which are characteristic of C-H bonds in a cyclopropyl ring.

The collective data from these spectroscopic techniques would provide a comprehensive and unambiguous structural confirmation of Urea, 1-methylcyclopropyl-. The ¹H and ¹³C NMR data would establish the connectivity of the carbon and hydrogen framework, the mass spectrometry data would confirm the molecular weight and elemental composition and provide fragmentation information consistent with the proposed structure, and the IR spectroscopy data would confirm the presence of the key functional groups.

Data Tables

As specific experimental data is not available, the following tables present the expected chemical shifts and vibrational frequencies based on the analysis of similar structures and general spectroscopic principles.

Table 1: Expected ¹H NMR Chemical Shifts for Urea, 1-methylcyclopropyl-

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| -NH- | 5.0 - 6.0 | Singlet |

| -CH₃ | ~1.2 | Singlet |

| -CH₂- (cyclopropyl) | 0.4 - 0.8 | Multiplets |

Table 2: Expected ¹³C NMR Chemical Shifts for Urea, 1-methylcyclopropyl-

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~160 |

| C-CH₃ (cyclopropyl) | ~25 |

| -CH₂- (cyclopropyl) | ~15 |

| -CH₃ | ~20 |

Table 3: Expected Key IR Absorption Bands for Urea, 1-methylcyclopropyl-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad |

| C-H Stretch (cyclopropyl) | >3000 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

Mechanistic Investigations and Chemical Reactivity of Urea, 1 Methylcyclopropyl

Kinetics and Thermodynamics of Reactions Involving Urea (B33335), 1-methylcyclopropyl-

Quantitative Kinetic Studies of Reaction Rates

Quantitative kinetic data for reactions involving Urea, 1-methylcyclopropyl- have not been extensively reported. However, the reactivity of the urea portion of the molecule is expected to be similar to other N-substituted ureas. For instance, the hydrolysis of ureas and their reactions with various electrophiles and nucleophiles have been studied. The rates of these reactions are influenced by factors such as pH, temperature, and the nature of the substituents on the urea nitrogen atoms.

The presence of the 1-methylcyclopropyl group, an alkyl substituent, is likely to have a modest electronic effect on the reactivity of the urea moiety. Its primary influence would be steric, potentially hindering the approach of reactants to the adjacent nitrogen and carbonyl group.

Kinetic studies on the decomposition of urea have determined activation energies for its thermal breakdown. For example, the activation energy for the decomposition of urea is approximately 84 kJ/mol. polimi.it While this value is for unsubstituted urea, it provides a baseline for understanding the energy requirements for reactions involving the urea core.

Table 1: Representative Kinetic Data for Reactions of Urea and Related Compounds

| Reaction | Compound | Rate Constant (k) | Conditions | Activation Energy (Ea) |

|---|---|---|---|---|

| Thermal Decomposition | Urea | Varies with model | Isothermal/Non-isothermal | 78.44 - 84.34 kJ/mol polimi.it |

Note: This table includes data for analogous compounds to provide a comparative context due to the lack of specific data for Urea, 1-methylcyclopropyl-.

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition states of reactions. For reactions involving Urea, 1-methylcyclopropyl-, these parameters would be crucial for elucidating reaction mechanisms.

For the urea portion, reactions such as hydrolysis or reaction with electrophiles would likely proceed through associative or dissociative mechanisms, each characterized by a distinct set of activation parameters. A negative ΔS‡ would suggest an ordered, associative transition state, while a positive ΔS‡ would indicate a more disordered, dissociative transition state.

The reactivity of the cyclopropyl (B3062369) ring, particularly in ring-opening reactions, would have its own set of activation parameters. The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) contributes to a lower activation energy for ring-opening processes compared to analogous acyclic systems.

Table 2: Thermodynamic Data for a Related Compound: Cyclopropylamine (B47189)

| Property | Value | Units |

|---|---|---|

| Enthalpy of vaporization (ΔvapH°) | 31.3 ± 0.4 | kJ/mol chemrxiv.org |

Note: This data for cyclopropylamine from the NIST WebBook can provide an approximation for the thermodynamic properties of the cyclopropylamine-derived portion of Urea, 1-methylcyclopropyl-. chemrxiv.orgresearchgate.net

Reactivity of the Cyclopropyl Moiety in N-(1-Methylcyclopropyl)urea

The cyclopropyl group is a highly strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond in its ability to stabilize adjacent positive charges and participate in reactions involving ring opening.

Ring-Opening Reaction Mechanisms and Stereochemical Control

The 1-methylcyclopropyl group in N-(1-Methylcyclopropyl)urea can undergo ring-opening reactions under various conditions, such as in the presence of acids, electrophiles, or radicals. The mechanism of ring opening is highly dependent on the reaction conditions.

Under acidic conditions, protonation of the urea oxygen could occur, but a more likely scenario for ring opening involves protonation of the cyclopropane ring itself, leading to a carbocationic intermediate. The presence of the methyl group on the cyclopropyl ring would favor the formation of a tertiary carbocation upon ring opening, which is more stable than a primary or secondary carbocation. The reaction would then proceed via an SN1-type mechanism. researchgate.net The stereochemical outcome of such reactions would likely result in a racemic mixture if a new stereocenter is formed, as the nucleophile can attack the planar carbocation from either face. nih.gov

In some cases, particularly with neighboring group participation, an SN2-like mechanism with inversion of stereochemistry can be observed in the ring opening of cyclopropanes. nih.gov

Rearrangement Reactions (e.g., 1,2-Shifts) Involving the Cyclopropyl Ring

Carbocationic intermediates formed during the ring-opening of the 1-methylcyclopropyl group are susceptible to rearrangement reactions, most notably 1,2-hydride and 1,2-alkyl shifts, to form more stable carbocations. nih.govresearchgate.netuq.edu.au For instance, a secondary carbocation formed initially could rearrange to a more stable tertiary carbocation if a neighboring hydrogen or alkyl group shifts.

In the context of N-(1-Methylcyclopropyl)urea, if a carbocation is generated adjacent to the cyclopropyl ring, the ring itself can participate in rearrangement. The cyclopropylmethyl cation is known to be remarkably stable and can undergo rearrangements to form cyclobutyl or homoallyl cations.

Influence of Strain and Electronic Effects on Cyclopropyl Reactivity

The high degree of ring strain in the cyclopropyl group is a major driving force for its reactivity. This strain is a result of bond angles being compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. cerist.dz This inherent strain makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage.

Electronically, the cyclopropyl group can act as a π-electron donor, capable of conjugating with adjacent π-systems and stabilizing carbocations. This is due to the "bent" character of the C-C sigma bonds in the ring, which have significant p-orbital character. This electronic-donating nature can influence the reactivity of the adjacent urea moiety and facilitate reactions that involve the formation of a positive charge on the nitrogen or carbonyl carbon. The α-methylcyclopropyl group, in particular, has been described as having "chameleonic" electronic properties that are dependent on its conformation.

Reactivity of the Urea Functionality in N-(1-Methylcyclopropyl)urea.

The urea moiety is characterized by a carbonyl group flanked by two nitrogen atoms, giving rise to a rich and varied chemical reactivity.

The nitrogen atoms of the urea group in N-(1-methylcyclopropyl)urea possess lone pairs of electrons, rendering them nucleophilic. However, the delocalization of these lone pairs into the adjacent carbonyl group diminishes their nucleophilicity compared to amines. semanticscholar.org Despite this, they can participate in nucleophilic substitution and addition reactions, particularly when deprotonated to form a more potent urea anion. semanticscholar.org The reaction of N-substituted ureas can be influenced by the steric bulk of the substituent. In the case of N-(1-methylcyclopropyl)urea, the 1-methylcyclopropyl group is not exceptionally bulky, suggesting that it would not significantly hinder the approach of electrophiles to the nitrogen atoms.

General synthetic routes to N-substituted ureas often involve the nucleophilic addition of an amine to an isocyanate. organic-chemistry.orgthieme.de This highlights the fundamental nucleophilic character of the amino group that forms the urea.

Conversely, under certain conditions, the nitrogen atoms can exhibit electrophilic character. For instance, after activation of the carbonyl group, the nitrogen atoms can become part of a leaving group in substitution reactions.

| Reaction Type | Reactant | Expected Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation (Nucleophilic) | Alkyl Halide (e.g., CH₃I) | N,N'- or N,N-Disubstituted Urea | Base (e.g., NaH) |

| N-Acylation (Nucleophilic) | Acyl Chloride (e.g., CH₃COCl) | N-Acylurea | Base (e.g., Pyridine) |

| Reaction with Aldehydes (Nucleophilic) | Aldehyde (e.g., R-CHO) | N-(α-hydroxyalkyl)urea | Acid or Base Catalysis |

| Hofmann Rearrangement (Involving N as part of a leaving group precursor) | Primary Amide Precursor to Isocyanate | Isocyanate (intermediate) | Hypervalent Iodine Reagents |

The carbonyl group in N-(1-methylcyclopropyl)urea is the primary site of electrophilicity. The polarization of the C=O bond makes the carbon atom susceptible to attack by nucleophiles. The reactivity of the carbonyl group in ureas is generally lower than that in aldehydes and ketones due to the electron-donating resonance effect of the adjacent nitrogen atoms.

Nucleophilic attack on the carbonyl carbon can lead to a variety of derivatives. For example, hydrolysis of ureas, though generally slow, can be achieved under acidic or basic conditions to yield an amine, carbon dioxide, and ammonia (B1221849). nih.gov Reactions with strong reducing agents can reduce the carbonyl group to a methylene (B1212753) group.

The synthesis of various urea derivatives often proceeds through reactions at the carbonyl group or by utilizing the urea moiety as a building block in more complex syntheses. nih.gov For instance, the Biginelli reaction, a multi-component reaction, utilizes urea to synthesize dihydropyrimidinones. organic-chemistry.org

| Reaction Type | Reagent | Potential Product Derivative | General Reaction Conditions |

|---|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 1-Methylcyclopropanamine + CO₂ + NH₃ | Elevated temperatures |

| Reduction | LiAlH₄ | Methylenediamine derivative | Anhydrous solvent (e.g., THF) |

| Reaction with Grignard Reagents | R-MgBr | Ketone or Tertiary Alcohol (after hydrolysis) | Anhydrous ether |

| Biginelli Reaction | Aldehyde, β-ketoester | Dihydropyrimidinone | Acid catalysis |

Elucidation of Reaction Mechanisms Through Isotopic Labeling and Intermediate Trapping.

Isotopic labeling is a powerful technique to trace the pathways of atoms through a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org In the context of N-(1-methylcyclopropyl)urea, isotopes of carbon (¹³C, ¹⁴C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) could be strategically incorporated to study its reactions. musechem.comsimsonpharma.com

For instance, to study the mechanism of hydrolysis, ¹⁸O-labeled water could be used to determine whether the oxygen in the resulting carbon dioxide originates from the urea's carbonyl group or from the water. Similarly, ¹⁵N labeling of one of the nitrogen atoms would allow for the tracking of that specific nitrogen atom in the products of a rearrangement or fragmentation reaction.

Intermediate trapping involves the use of a reagent that can react with and stabilize a transient intermediate, providing evidence for its existence. For reactions involving N-(1-methylcyclopropyl)urea, potential intermediates such as isocyanates or carbamic acids could be trapped. For example, in a reaction where an isocyanate is a proposed intermediate, the addition of a highly nucleophilic amine could trap the isocyanate as a stable urea derivative.

Solvent Effects and Their Influence on Reaction Pathways and Selectivity.

The choice of solvent can have a profound impact on the rate, pathway, and selectivity of a chemical reaction. nih.gov For reactions involving N-(1-methylcyclopropyl)urea, solvent properties such as polarity and hydrogen bonding capacity are expected to be particularly influential. nih.gov

The polarity of the solvent can influence reactions by stabilizing or destabilizing charged intermediates and transition states. For reactions that proceed through polar or ionic intermediates, such as certain nucleophilic substitutions, a polar solvent would be expected to increase the reaction rate. nih.gov

Hydrogen bonding is a key intermolecular interaction for ureas. mdpi.comresearchgate.netnih.govresearchgate.net The N-H protons of the urea functionality are hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov Solvents with hydrogen bonding capabilities can interact with N-(1-methylcyclopropyl)urea in several ways:

Protic solvents (e.g., water, alcohols) can act as both hydrogen bond donors and acceptors. They can solvate both the N-H and C=O groups, potentially influencing the molecule's conformation and reactivity.

Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, interacting with the N-H protons of the urea.

These interactions can affect the nucleophilicity and electrophilicity of the urea. For example, a solvent that acts as a hydrogen bond acceptor at the N-H protons can increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity. Conversely, a solvent that donates a hydrogen bond to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon.

Solvent-mediated interactions can favor one reaction pathway over another. For example, in a reaction with competing pathways, a polar protic solvent might favor a pathway that involves a charged intermediate, while a nonpolar aprotic solvent might favor a concerted mechanism.

The ability of urea to form strong hydrogen bonds can lead to self-association in non-polar solvents, forming dimers or larger aggregates. mdpi.com This self-assembly can affect the availability of the reactive sites and thus influence the reaction kinetics and product distribution. The use of a polar or hydrogen-bonding solvent can disrupt this self-association, leading to different reactivity.

| Solvent Type | Key Properties | Expected Effect on Nucleophilic Reactions at Nitrogen | Expected Effect on Electrophilic Reactions at Carbonyl Carbon |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | High polarity, H-bond donor & acceptor | May decrease nucleophilicity by solvating N-H groups. Can stabilize charged intermediates. | Can increase electrophilicity by H-bonding to the carbonyl oxygen. |

| Polar Aprotic (e.g., DMSO, DMF) | High polarity, H-bond acceptor | May increase nucleophilicity by accepting H-bonds from N-H groups. | Less direct effect compared to protic solvents. |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | Low polarity, no H-bonding | May favor self-association, potentially reducing reactivity. | Minimal stabilization of polar transition states. |

Computational and Theoretical Chemical Studies of Urea, 1 Methylcyclopropyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. umn.edunih.gov These methods provide a detailed picture of bonding, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comnih.gov It is particularly effective for optimizing molecular geometries to find the most stable, or ground state, conformation and for calculating the associated energetic profiles.

For Urea (B33335), 1-methylcyclopropyl-, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to predict its three-dimensional structure. chemicaljournal.in The calculations would precisely determine bond lengths, bond angles, and dihedral angles. The energetic profile, including the total electronic energy and the heat of formation, would also be computed. These theoretical calculations provide foundational data that can be compared with experimental results if they become available. A computational study on the interaction of urea with hydroxyapatite, for instance, utilized DFT at the B3LYP/6-31G(d,p) level to determine interaction energies and optimized geometries.

Table 1: Predicted Geometrical Parameters for Urea, 1-methylcyclopropyl- (Hypothetical DFT Data)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (Amide) Bond Length | ~1.38 Å |

| N-C (Cyclopropyl) Bond Length | ~1.45 Å |

| C-C (Cyclopropyl Ring) Avg. Length | ~1.51 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C Bond Angle | ~125° |

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations on similar urea derivatives.

For higher accuracy, particularly in calculating electronic energies, ab initio and post-Hartree-Fock methods are employed. These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation—the interaction between individual electrons.

Methods such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would yield highly accurate energy values and electronic properties for Urea, 1-methylcyclopropyl-. These high-level calculations are considered the gold standard for benchmarking results from less computationally expensive methods like DFT. They would be used to calculate precise ionization potentials, electron affinities, and reaction barrier heights, providing a definitive theoretical characterization of the molecule's energetics.

Quantum chemical calculations also provide detailed information about the electronic landscape of a molecule.

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. For Urea, 1-methylcyclopropyl-, the HOMO is expected to be localized on the urea moiety, specifically the nitrogen and oxygen lone pairs, while the LUMO would likely be the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Electron Density Distribution: This analysis reveals how electrons are distributed throughout the molecule. In Urea, 1-methylcyclopropyl-, a high electron density would be found around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms. A theoretical study on urea showed that its electron density distribution could be investigated using these computational approaches. researchgate.net

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution from the perspective of an approaching electrophile. For Urea, 1-methylcyclopropyl-, the ESP map would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating it as a site for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be located around the N-H protons, identifying them as hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemistry provides a static picture of a molecule, conformational analysis and molecular dynamics simulations explore its dynamic behavior.

Even small molecules like Urea, 1-methylcyclopropyl- can exist in different spatial arrangements, or conformations, due to rotation around single bonds. chemistrysteps.com Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

For this molecule, key rotational barriers would include rotation around the C-N bond connecting the urea group to the cyclopropyl (B3062369) ring. A potential energy surface scan, performed using DFT or ab initio methods, would reveal the energy as a function of the dihedral angle of this bond. This would identify the lowest-energy (preferred) conformation and the energy required to rotate from one stable conformation to another. For similar N-substituted ureas, the barrier to rotation around the C(sp2)-N bond is typically in the range of 8-10 kcal/mol.

Table 2: Predicted Rotational Energy Barriers for Urea, 1-methylcyclopropyl- (Hypothetical)

| Bond | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| (O=)C—N(H) | ~9.0 |

| N—C(cyclopropyl) | ~4.5 |

Note: The values in this table are hypothetical estimates based on studies of analogous alkyl-substituted ureas.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their behavior in different environments, such as in a solvent like water or in a biological system. youtube.comyoutube.comyoutube.comyoutube.com An MD simulation of Urea, 1-methylcyclopropyl- would involve placing the molecule in a simulation box, often filled with solvent molecules, and solving Newton's equations of motion for every atom in the system.

Such simulations would reveal how the molecule interacts with its surroundings. For example, in an aqueous environment, MD would show the formation and dynamics of hydrogen bonds between the urea's N-H and C=O groups and surrounding water molecules. The simulation would also provide information on the hydration shell structure and the molecule's diffusion characteristics. These simulations are essential for understanding how the molecule behaves in realistic conditions, bridging the gap between theoretical calculations on an isolated molecule and its real-world properties. mdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving urea derivatives. rsc.org Through high-level theoretical calculations, it is possible to explore potential energy surfaces, identify reactive intermediates, and characterize the transition states that connect them. These studies offer fundamental insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental methods alone. nih.gov For urea and its derivatives, theoretical studies have been instrumental in understanding reactions such as hydrolysis, decomposition, and synthesis. nih.govresearchgate.net

Mapping Reaction Pathways and Identifying Transition State Structures

A primary goal of computational mechanistic studies is to map the most plausible reaction pathways. This process involves identifying all relevant stationary points on the potential energy surface, including reactants, products, and any intermediates. For reactions involving urea derivatives, such as hydrolysis or synthesis, multiple competing pathways may exist. nih.govorganic-chemistry.org For instance, the non-enzymatic hydrolysis of urea has been computationally explored through acid-catalyzed, base-catalyzed, and neutral pathways, with further branching into different mechanisms of addition or elimination. nih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to locate the geometries of transition state (TS) structures. A transition state represents the maximum energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Identifying the precise structure of the TS is crucial as it dictates the steric and electronic requirements of the reaction. For example, in the synthesis of ureas from isocyanates and amines, computational models can reveal the structure of the four-centered transition state involved in the nucleophilic attack. Similarly, studies on the decomposition of urea nitrate have used computational methods to identify cyclic hydrogen-bonded transition states that facilitate proton transfer and subsequent breakdown into isocyanic acid (HNCO) and ammonia (B1221849) (NH3). researchgate.net

Calculation of Activation Barriers and Reaction Free Energies

Once transition states are located, their energies relative to the reactants can be calculated to determine the activation barrier (activation energy). This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Computational studies on urea hydrolysis have predicted activation free energies for different pathways, allowing for a comparison of their relative feasibilities under various conditions. nih.gov For example, calculations have suggested that under physiological conditions, the base-catalyzed hydrolysis pathway is the most favorable for urea due to its lower activation free energy compared to acid-catalyzed or neutral pathways. nih.gov

Below is an example table of calculated energetic parameters for a hypothetical reaction of a generic urea derivative, illustrating the type of data generated from these studies.

| Reaction Pathway | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Pathway A (Uncatalyzed) | 43.2 | -5.7 |

| Pathway B (Acid-Catalyzed) | 36.0 | -5.7 |

| Pathway C (Base-Catalyzed) | 24.9 | -5.7 |

Note: Data are illustrative and based on general findings for urea hydrolysis to demonstrate the output of computational studies. nih.gov

Incorporating Implicit and Explicit Solvent Models in Theoretical Predictions

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and energetics. Computational models must account for these solvent effects to achieve accurate predictions. nih.gov This is typically done using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's electronic structure, reaction barriers, and the stability of charged or polar species.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in reaction mechanisms. researchgate.net For instance, in the hydrolysis of urea, explicit water molecules can act as catalysts or proton shuttles, directly participating in the reaction mechanism. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a less demanding molecular mechanics force field. nih.gov The choice of solvent model is crucial for accurately predicting reaction outcomes in solution. nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, computational methods allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters. These simulations are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and predicting the spectra of unknown or transient species. youtube.com

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method for calculating NMR shielding tensors (from which chemical shifts are derived) is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

By calculating the isotropic shielding constants for a molecule of interest (e.g., Urea, 1-methylcyclopropyl-) and a reference compound (e.g., tetramethylsilane, TMS), one can predict the chemical shifts that would be observed experimentally. These predictions are highly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. While specific computational studies on Urea, 1-methylcyclopropyl- were not available, the table below presents hypothetical ¹H and ¹³C NMR chemical shifts predicted based on its structure, illustrating the expected output from such a calculation.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 159.5 |

| Quaternary Cyclopropyl (C) | - | 25.0 |

| Methyl (CH₃) | 1.15 | 20.0 |

| Cyclopropyl (CH₂) | 0.70 (ring A), 0.95 (ring B) | 15.0 |

| Amide (NH) | 5.80 | - |

| Amine (NH₂) | 4.50 | - |